molecular formula C15H10Cl2N2O3 B2907079 Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate CAS No. 303146-41-0

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate

Cat. No.: B2907079
CAS No.: 303146-41-0
M. Wt: 337.16
InChI Key: WXVBVJVCZUUAOW-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate, also known as DCMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nicotinic acid derivatives and is widely used as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for transmitting signals between nerve cells. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, resulting in enhanced neurotransmission. This mechanism of action has potential applications in the treatment of several neurological disorders, including Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Furthermore, this compound has been reported to have antibacterial and antifungal activity, which can be useful in the treatment of various infections.

Advantages and Limitations for Lab Experiments

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the compound can be easily achieved. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Furthermore, this compound is not readily available commercially, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the use of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate in scientific research. One potential direction is the investigation of this compound as a potential treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is the use of this compound as a building block in the synthesis of novel compounds with promising biological activities. Furthermore, the development of new synthetic routes for this compound and its derivatives could lead to improved yields and lower costs, making it more accessible for researchers.

Synthesis Methods

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate can be synthesized using a straightforward and efficient method. The synthesis process involves the reaction of 2,4-dichlorophenol with methyl nicotinate in the presence of a base and a catalyst. The reaction proceeds through an esterification process, followed by a nucleophilic substitution reaction, resulting in the formation of this compound. The yield of the synthesis process is high, and the purity of the compound can be easily achieved through simple purification techniques.

Scientific Research Applications

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate has several potential applications in scientific research. It has been widely used as a building block in the synthesis of various compounds, including biologically active molecules, pharmaceuticals, and agrochemicals. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand in the preparation of metal complexes. Furthermore, this compound has been used as a precursor in the synthesis of various heterocyclic compounds, which have shown promising biological activities.

Properties

IUPAC Name

methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c1-8-11(15(20)21-2)5-9(7-18)14(19-8)22-13-4-3-10(16)6-12(13)17/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVBVJVCZUUAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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